Studies have shown promise for 2-HDA as an antiparasitic agent, particularly against malaria. Research suggests that 2-HDA disrupts fatty acid synthesis in the malaria parasite Plasmodium falciparum by inhibiting enzymes known as PfFabI and PfFabZ ]. This inhibition disrupts the parasite's life cycle, potentially offering a new avenue for malaria treatment, particularly for the liver stage of the infection.
Early research has explored the effects of 2-HDA on cancer cells. Studies on hepatoma cells (liver cancer cells) have shown that 2-HDA can inhibit their growth and alter their lipid metabolism Effect of 2-hexadecynoic acid on cultured 7288C hepatoma cells: . However, more research is needed to understand the mechanisms and potential applications of 2-HDA in cancer treatment.
2-Hexadecynoic acid is a fatty acid characterized by a long hydrocarbon chain with a terminal carboxylic acid group and a triple bond located at the second carbon of the chain. Its chemical formula is , and it belongs to the class of acetylenic fatty acids. The presence of the triple bond at the second position is significant as it influences the compound's biological activity and chemical reactivity.
2-Hexadecynoic acid exhibits notable biological activities, particularly:
2-Hexadecynoic acid has several applications, including:
Research has focused on understanding how 2-hexadecynoic acid interacts with various biological systems:
Several compounds share structural similarities with 2-hexadecynoic acid. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Palmitic Acid | Saturated fatty acid (C16) | Lacks triple bond; minimal antibacterial activity |
2-Octadecynoic Acid | Triple bond at C-2 of an 18-carbon chain | Exhibits similar but less potent antibacterial effects |
6-Hexadecynoic Acid | Triple bond at C-6 | Lower antibacterial activity compared to 2-HDA |
9-Hexadecynoic Acid | Triple bond at C-9 | Reduced efficacy against Gram-positive bacteria |
The uniqueness of 2-hexadecynoic acid lies in its specific position of the triple bond, which is pivotal for its enhanced biological activities compared to other similar compounds. This positioning contributes significantly to its effectiveness as an antimicrobial agent and as an inhibitor of fatty acid biosynthesis in various pathogens.
2-Hexadecynoic acid exhibits distinct thermodynamic characteristics that are fundamentally influenced by its acetylenic structure and long aliphatic chain. The compound presents an estimated melting point of 59.1°C and a boiling point of approximately 409.64°C, reflecting its substantial molecular size and intermolecular interactions [1]. The relatively high boiling point demonstrates significant van der Waals forces between molecules, typical of long-chain fatty acids with additional π-electron interactions from the triple bond.
The density of 2-hexadecynoic acid is estimated at 0.9310 g/cm³, which is characteristic of long-chain fatty acids and indicates efficient molecular packing in the solid state [1]. This density value places the compound within the expected range for saturated and unsaturated fatty acids of similar chain length, though the presence of the triple bond at the C-2 position introduces structural rigidity that affects intermolecular organization.
The compound's flash point of 197.9°C indicates good thermal stability under normal handling conditions [2]. This relatively high flash point suggests that the acetylenic bond does not significantly compromise the thermal stability compared to saturated analogues, making the compound suitable for applications requiring moderate temperature exposure. The vapor pressure at 25°C is exceptionally low at 7.82×10⁻⁷ mmHg, confirming minimal volatility at ambient temperatures [2].
The presence of the triple bond at the α-position (C-2) creates a unique thermodynamic profile compared to other hexadecynoic acid isomers. This positioning results in increased reactivity while maintaining overall molecular stability. The acetylenic functional group introduces electron-withdrawing effects that influence both the carboxylic acid functionality and the adjacent methylene groups, potentially affecting hydrogen bonding patterns and crystal packing arrangements.
Research indicates that fatty acids with acetylenic bonds demonstrate enhanced thermodynamic stability compared to their polyunsaturated counterparts, particularly regarding oxidative degradation [3]. The linear acetylenic structure reduces conformational flexibility, leading to more predictable phase behavior and potentially improved storage stability under controlled conditions.
2-Hexadecynoic acid demonstrates pronounced lipophilic characteristics, evidenced by its XLogP3-AA value of 7.2 [4]. This high partition coefficient indicates strong preference for organic phases over aqueous environments, which is consistent with its long hydrocarbon chain and minimal polar surface area. Computational analysis using different algorithms yields LogP values ranging from 5.47 to 5.60 [5], confirming the compound's significant lipophilicity.
The polar surface area (PSA) calculations reveal values of 101.9 Ų (ChemSilico software) and 91.3 Ų (Vega ZZ software) [5], representing approximately 17.0% and 14.8% of the total surface area, respectively. These relatively low PSA values contribute to the compound's poor aqueous solubility while enhancing membrane permeability and bioavailability characteristics.
Aqueous Systems: 2-Hexadecynoic acid exhibits practically insoluble behavior in water, which is expected given its hydrophobic nature and high partition coefficient [4]. The compound shows sparingly soluble characteristics in aqueous buffer systems, requiring solubilization strategies for biological applications [6].
Organic Solvents: The compound demonstrates excellent solubility in various organic media:
Mixed Solvent Systems: For biological applications requiring aqueous compatibility, a 1:5 ethanol:phosphate-buffered saline mixture achieves 0.15 mg/mL solubility [6] [7]. This approach involves initial dissolution in ethanol followed by dilution with aqueous buffer, representing the recommended method for preparing stock solutions for biological assays.
Comparison with other hexadecynoic acid positional isomers reveals that the C-2 position of the triple bond results in the highest LogP values among the series [5]. The human intestinal absorption (HIA) prediction of 89.1% indicates excellent oral bioavailability potential, superior to palmitic acid (88.8%) [5]. This enhanced absorption profile correlates with optimal lipophilicity parameters that balance membrane permeability with aqueous solubility.
The PSA/SA ratio of 17.0% for 2-hexadecynoic acid represents the highest value among hexadecynoic acid isomers tested, reflecting the proximity effect of the acetylenic bond to the carboxylic acid functionality [5]. This increased polar character at the molecular terminus enhances interaction with biological membranes while maintaining overall lipophilicity.
¹H Nuclear Magnetic Resonance Analysis: The ¹H nuclear magnetic resonance spectrum of 2-hexadecynoic acid provides definitive structural confirmation through characteristic chemical shift patterns. The acetylenic proton exhibits a distinctive signal, while the carboxylic acid proton appears as a broad singlet typical of fatty acids. The methylene protons adjacent to the triple bond show specific coupling patterns that distinguish this isomer from other positional variants.
Comparative analysis with related acetylenic fatty acids, such as 5-hexadecynoic acid and 6-hexadecynoic acid, demonstrates systematic chemical shift variations based on the acetylenic bond position [5]. The integration patterns confirm the expected proton ratios, with the long aliphatic chain contributing to overlapping multiplets in the 1.25-1.46 ppm region.
¹³C Nuclear Magnetic Resonance Characteristics: Carbon-13 nuclear magnetic resonance spectroscopy reveals the characteristic acetylenic carbon signals, typically appearing around 78-82 ppm for the sp-hybridized carbons [5]. The carboxylate carbon resonates near 178-180 ppm, while the aliphatic chain carbons exhibit the expected chemical shift pattern for long-chain fatty acids.
Functional Group Identification: Infrared spectroscopy provides unambiguous identification of key functional groups within 2-hexadecynoic acid. The C≡C stretch appears as a characteristic peak around 2206 cm⁻¹, confirming the presence of the acetylenic bond [5]. This frequency is diagnostic for terminal and internal acetylenes in fatty acid structures.
The carboxylic acid functionality manifests through multiple absorption bands:
Aliphatic Chain Characterization: The extensive methylene chain contributes to characteristic absorptions at 2926 cm⁻¹ and 2854 cm⁻¹, corresponding to asymmetric and symmetric C-H stretching vibrations, respectively [5]. Additional methylene deformation modes appear at 1465 cm⁻¹, consistent with long-chain aliphatic compounds.
Ionization and Fragmentation Patterns: Mass spectrometric analysis of 2-hexadecynoic acid yields comprehensive molecular ion and fragment ion data across multiple ionization modes. The molecular ion appears at m/z 252.209, corresponding to the exact molecular mass [8].
Positive Ion Mode Analysis: In positive ionization conditions, several characteristic adduct ions form:
Negative Ion Mode Characteristics: Negative ionization produces the deprotonated molecular ion [M-H]⁻ at m/z 251.202 with a collision cross section of 158.6 Ų. Additional negative adducts include [M+HCOO]⁻ (m/z 297.207) and [M+CH₃COO]⁻ (m/z 311.223) [8].
Collision Cross Section Analysis: The predicted collision cross section values provide valuable information about the three-dimensional molecular structure in the gas phase. The relatively compact cross sections (149.8-202.1 Ų) reflect the linear nature of the fatty acid chain with minimal steric hindrance from the acetylenic bond [8].